![molecular formula C16H16BrNO2S B13487717 benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate](/img/structure/B13487717.png)
benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 4-bromophenyl sulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate typically involves a multi-step process:
Formation of the 4-bromophenyl sulfanyl ethyl intermediate: This step involves the reaction of 4-bromothiophenol with an appropriate ethylating agent under basic conditions.
Carbamate formation: The intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate can undergo several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Mechanism of Action
The mechanism of action of benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-{2-[(4-chlorophenyl)sulfanyl]ethyl}carbamate
- Benzyl N-{2-[(4-fluorophenyl)sulfanyl]ethyl}carbamate
- Benzyl N-{2-[(4-methylphenyl)sulfanyl]ethyl}carbamate
Uniqueness
Benzyl N-{2-[(4-bromophenyl)sulfanyl]ethyl}carbamate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions and can be selectively substituted in synthetic transformations.
Properties
Molecular Formula |
C16H16BrNO2S |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
benzyl N-[2-(4-bromophenyl)sulfanylethyl]carbamate |
InChI |
InChI=1S/C16H16BrNO2S/c17-14-6-8-15(9-7-14)21-11-10-18-16(19)20-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
InChI Key |
AOKPGPCQFNYJMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCSC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




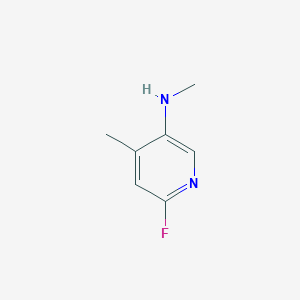
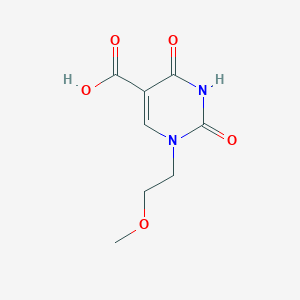

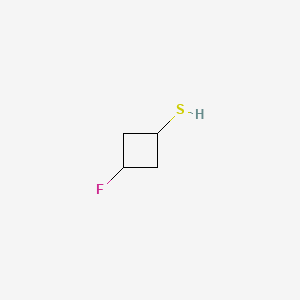

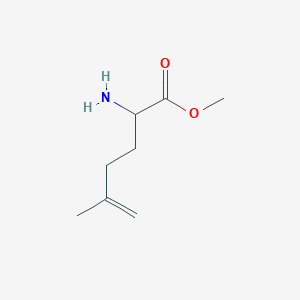

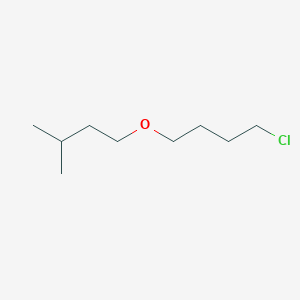

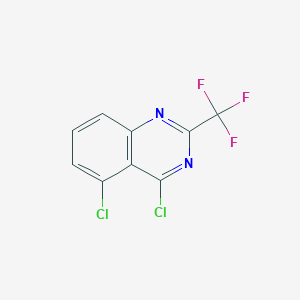
![1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)
